

# Assessing the Selectivity of SKI-73 Against Other Protein Arginine Methyltransferases (PRMTs)

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Compound of Interest		
Compound Name:	SKI-73	
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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity of **SKI-73**, a prodrug of the potent Protein Arginine Methyltransferase 4 (PRMT4/CARM1) inhibitor SKI-72, against other PRMT family members.

**SKI-73** is a cell-permeable prodrug that is intracellularly converted to the active inhibitor, SKI-72.[1] SKI-72 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT4.[1] To evaluate its utility as a selective chemical probe, SKI-72 has been profiled against a panel of other PRMTs.

# **Selectivity Profile of SKI-72**

The inhibitory activity of SKI-72 against various PRMTs was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target PRMT	IC50 (nM) of SKI-72	Fold Selectivity vs. PRMT4
PRMT4 (CARM1)	13	1
PRMT1	>10,000	>769
PRMT3	>10,000	>769
PRMT5	>10,000	>769
PRMT6	>10,000	>769
PRMT7	400	>30
PRMT8	>10,000	>769
PRMT9	>10,000	>769

Data sourced from biochemical assays. A higher IC50 value indicates weaker inhibition.

As the data indicates, SKI-72 demonstrates high selectivity for PRMT4 over other PRMTs. It is over 30-fold more potent against PRMT4 than PRMT7 and shows minimal to no activity against PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, and PRMT9 at concentrations up to 10  $\mu$ M.[1]

An inactive control compound, SKI-72N, and its corresponding prodrug, **SKI-73**N, have also been developed. SKI-72N has an IC50 of 1.04  $\mu$ M for PRMT4 and is inactive against other PRMT family members, making it a suitable negative control for experiments.[1]

## **Experimental Protocols**

The selectivity of SKI-72 was primarily assessed using a radiometric methyltransferase assay.

## Radiometric Methyltransferase Assay

This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein or peptide substrate by a PRMT enzyme. The amount of radioactivity incorporated into the substrate is directly proportional to the enzyme's activity.

Materials:



- Purified recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8, PRMT9)
- Peptide or protein substrates specific for each PRMT
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- SKI-72 (or other test inhibitors)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
- Phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

#### Procedure:

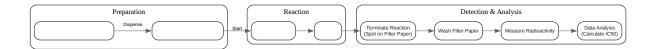
- Reaction Setup: In a microplate, combine the PRMT enzyme, its respective substrate, and varying concentrations of the inhibitor (SKI-72) in the assay buffer.
- Initiation: Start the reaction by adding [3H]-SAM.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for methyl transfer.
- Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged paper binds the positively charged peptide/protein substrate.
- Washing: Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.
- Detection: Place the washed filter paper in a scintillation vial with a scintillation cocktail.
- Quantification: Measure the amount of radioactivity using a scintillation counter.



• Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

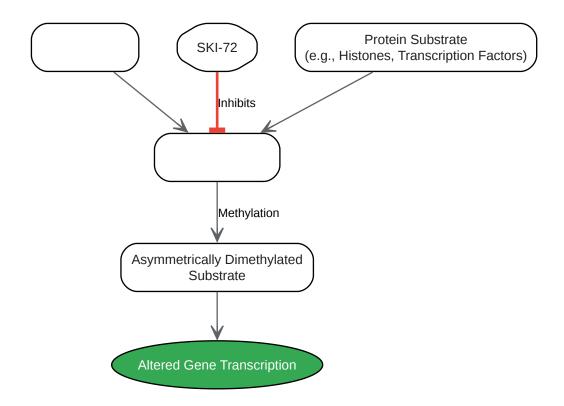
## **Experimental Workflow and Signaling Pathway**

The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and a simplified representation of the PRMT4 (CARM1) signaling pathway that is inhibited by SKI-72.



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#### **Biochemical Assay Workflow**





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### References

- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
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